molecular formula C8H12N4O4 B12583632 N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide

N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide

Cat. No.: B12583632
M. Wt: 228.21 g/mol
InChI Key: USKWEAZKNQWKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide is a chemical compound of significant interest in medicinal and organic chemistry research. It is structurally derived from barbituric acid (malonylurea), a pyrimidine heterocyclic skeleton that serves as the fundamental building block for a wide class of pharmacologically active substances . While the parent barbituric acid itself is not pharmacologically active, the introduction of substituents at the C-5 position of the pyrimidine ring, such as the ethyl group present in this compound, is a well-established strategy for creating molecules with diverse biological activities . The additional glycinamide moiety further enhances its potential as a versatile intermediate for chemical synthesis. Barbituric acid derivatives are renowned for their extensive applications in scientific research. They serve as key precursors in the synthesis of various central nervous system (CNS) depressants, including sedative-hypnotics and anticonvulsants . Beyond neuroscience, these derivatives are utilized in the development of antimicrobial, anticancer, antiviral, and anti-inflammatory agents . The core structure is frequently engaged in classical organic reactions, most notably the Knoevenagel condensation, which is a pivotal method for constructing carbon-carbon bonds and generating complex molecular architectures for drug discovery and material science . Researchers value this compound for exploring structure-activity relationships and as a starting material for generating novel heterocyclic compounds with potential bio-applications. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle with appropriate care in a controlled laboratory setting, adhering to all relevant safety regulations.

Properties

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

IUPAC Name

2-amino-N-(5-ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetamide

InChI

InChI=1S/C8H12N4O4/c1-2-8(12-4(13)3-9)5(14)10-7(16)11-6(8)15/h2-3,9H2,1H3,(H,12,13)(H2,10,11,14,15,16)

InChI Key

USKWEAZKNQWKOU-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide typically involves the reaction of ethyl-substituted pyrimidine derivatives with glycinamide under controlled conditions. One common method includes the use of an inert solvent and an acid catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

5,10-Dideazatetrahydrofolate (DDATHF)

Structural Similarities :

  • Both compounds contain heterocyclic rings (pyrimidine in N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide vs. pteridine in DDATHF) and amide functional groups.
  • The glycinamide moiety in the target compound parallels the glutamyl side chain in DDATHF, which is critical for folate metabolism interactions .

Functional Differences :

  • Mechanism: DDATHF inhibits de novo purine biosynthesis by targeting glycinamide ribonucleotide transformylase (GART), a folate-dependent enzyme. In contrast, this compound lacks documented activity against GART or folate enzymes.
  • Substrate Specificity : DDATHF is a substrate for folylpolyglutamate synthetase, enabling intracellular retention. The target compound’s metabolic stability remains uncharacterized.

Table 1: Key Differences Between DDATHF and this compound

Feature DDATHF This compound
Core Structure Pteridine ring Pyrimidinone ring
Target Enzyme Glycinamide ribonucleotide transformylase Unknown
Antimetabolite Activity Confirmed (purine synthesis inhibition) Not reported
Cellular Retention Enhanced via polyglutamation Undetermined
Therapeutic Application Anticancer (leukemia models) Uncharacterized
Bolaamphiphiles with Glycinamide Moieties

Structural Parallels :

  • Bolaamphiphiles synthesized by Benvegnu et al. feature a quaternized glycinamide group linked to a hydrophobic chain, analogous to the glycinamide substituent in the target compound .

Functional Contrasts :

  • Application : Bolaamphiphiles self-assemble into lipid bilayers or vesicles for drug delivery, whereas the pyrimidinyl-glycinamide compound’s physicochemical properties (e.g., logP, solubility) are undefined.
  • Biological Interaction: Bolaamphiphiles integrate into membranes via hydrophobic matching, while the target compound’s rigid pyrimidinone core may favor enzyme active-site binding over membrane interactions.

Table 2: Comparison with Bolaamphiphile Glycinamide Derivatives

Feature Bolaamphiphiles This compound
Hydrophobic Component C22 or C32 alkyl chains Ethyl-substituted pyrimidinone
Glycinamide Role Membrane anchoring Potential enzyme interaction
Self-Assembly Forms vesicles or bilayers No reported supramolecular behavior
Documented Use Drug delivery systems No established applications
Other Pyrimidinone Derivatives

The ethyl and glycinamide groups in the target compound may mitigate such reactivity, suggesting divergent biological effects.

Biological Activity

Overview of N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide

This compound is a pyrimidine derivative that may exhibit various biological activities due to its structural components. Compounds with similar structures often have significant pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

1. Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. Research indicates that compounds with a pyrimidine core can inhibit the growth of various bacterial strains. The presence of functional groups such as amides and trioxo structures enhances their interaction with microbial targets.

2. Antiviral Activity

Similar compounds have demonstrated antiviral effects against viruses such as HIV and influenza. The mechanism often involves interference with viral replication or inhibition of viral enzymes. For instance, pyrimidine derivatives can act as nucleoside analogs, disrupting nucleic acid synthesis in viruses.

3. Anticancer Properties

Pyrimidine derivatives have been explored for their anticancer potential. Studies show that they can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

4. Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is heavily influenced by their chemical structure. Modifications to the pyrimidine ring or substituents can significantly alter their efficacy and selectivity against biological targets. For example:

  • Substituents : Alkyl or aryl groups can enhance lipophilicity, improving cell membrane permeability.
  • Functional Groups : The presence of electron-withdrawing or donating groups can affect the compound's reactivity and interaction with biological macromolecules.

Case Study 1: Antiviral Activity

A study investigating the antiviral potential of pyrimidine derivatives found that certain compounds exhibited moderate inhibitory effects against HIV-1. The activity was attributed to their ability to mimic nucleotides and interfere with reverse transcriptase activity.

Case Study 2: Anticancer Activity

Research on a series of pyrimidine-based compounds revealed that modifications at specific positions on the ring led to enhanced cytotoxicity against various cancer cell lines. One compound showed an IC50 value of 0.5 µM against breast cancer cells, indicating strong potential for further development.

Research Findings Table

Compound NameBiological ActivityIC50/EC50 ValuesReference
Pyrimidine AAntiviralEC50 = 0.96 µg/mL
Pyrimidine BAnticancerIC50 = 0.5 µM
Pyrimidine CAntimicrobial-

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